(E)-8-Dodecen-1-yl acetate
Overview
Description
(E)-8-Dodecen-1-yl acetate is a chemical compound that is significant in the field of entomology as a component of sex pheromones for various species of Lepidoptera. It is used in the study and monitoring of insect behavior, particularly in relation to mating and population control.
Synthesis Analysis
The synthesis of (E)-8-Dodecen-1-yl acetate and its isomers has been explored in several studies. One practical synthesis approach involves a C3+C6=C9 and C9+C3=C12 coupling scheme starting from 2-propyn-1-ol and 1,6-hexandiol, with a key step using a mercury derivative of the terminal-alkyne ω-functionalised as an intermediate . Another synthesis method for the E-isomer of 8-dodecen-1-yl acetate uses 1-bromohexane and propargyl alcohol as starting materials, proceeding through six steps with an overall yield of 29% . Additionally, a new route for the synthesis of dodec-8E-enyl acetate is based on the reaction of Grignard reagents with various bromides and alcohols .
Molecular Structure Analysis
The molecular structure of (E)-8-Dodecen-1-yl acetate is characterized by the presence of a double bond at the 8th carbon in the E (trans) configuration. The stereochemistry of this compound is crucial for its biological activity as a pheromone. The synthesis methods mentioned aim to achieve high stereochemical purity to ensure the effectiveness of the compound in mimicking natural pheromones .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (E)-8-Dodecen-1-yl acetate often involve coupling reactions, acetylation, and stereoselective reduction. For instance, the mercury derivative used in one synthesis method is lithiated and then alkylated, followed by acetylation and reduction to yield the desired E-isomer with high isomeric purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-8-Dodecen-1-yl acetate are influenced by its functional groups and molecular structure. The compound's effectiveness as a pheromone can be affected by environmental factors, as seen in a study where the activity of lures containing (E)-8-Dodecen-1-yl acetate diminished after exposure to the field due to the formation of an inhibitor . This highlights the importance of understanding the stability and reactivity of the compound under various conditions.
Relevant Case Studies
Case studies involving (E)-8-Dodecen-1-yl acetate often focus on its role as a pheromone in insect traps. For example, lures containing this compound have been used to monitor pea moth populations, with the compound's attractiveness to males being tested in various formulations and conditions . Another study identified a novel sex pheromone component, (E4,E10)-dodecadienyl acetate, which is structurally related to (E)-8-Dodecen-1-yl acetate, and demonstrated its attractiveness to the tentiform leafminer . These case studies provide insights into the practical applications of synthesized pheromones in entomology.
Scientific Research Applications
Synthesis and Chemistry
(E)-8-Dodecen-1-yl acetate has been a subject of interest in the field of synthetic chemistry. A study by (Ciotlaus et al., 2017) details a practical synthesis of this compound, which is a component of Lepidoptera insect sex pheromones. The synthesis involves key steps using mercury derivatives and Grignard reagents, highlighting an advanced approach in organic synthesis.
Insect Pheromones and Pest Control
A significant application of (E)-8-Dodecen-1-yl acetate is in the realm of entomology, specifically in the study of insect pheromones. Research by (Greenway et al., 1982) examines its role as a sex attractant in pea moths, contributing to our understanding of insect behavior and potentially aiding in pest control strategies. Similarly, (Greenway & Wall, 1981) explored its use in attractant lures for monitoring pea moth populations, showcasing its practical applications in agricultural settings.
Pheromone Synthesis and Analysis
Further research delves into the synthesis and analysis of pheromones containing (E)-8-Dodecen-1-yl acetate. Studies like those by (Tóth et al., 1983) and (Julia & Stacino, 1986) provide insights into the chemical processes involved in pheromone production, essential for developing effective pest management strategies.
Ecological Impact and Applications
The ecological impact and applications of (E)-8-Dodecen-1-yl acetate are also studied. Research like (Witzgall et al., 1996) reveals its role in the communication and behavior of specific insect species, providing valuable information for ecological studies and conservation efforts.
properties
IUPAC Name |
[(E)-dodec-8-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYDSJQVVGOIW-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035294 | |
Record name | (E)-Dodec-8-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-Dodecen-1-yl acetate | |
CAS RN |
38363-29-0 | |
Record name | (E)-8-Dodecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38363-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Dodecenyl acetate, (8E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Dodecen-1-ol, 1-acetate, (8E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-Dodec-8-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-dodec-8-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-DODECENYL ACETATE, (8E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JM5ZAB30X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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